Triethylammonium iodide

Übersicht

Beschreibung

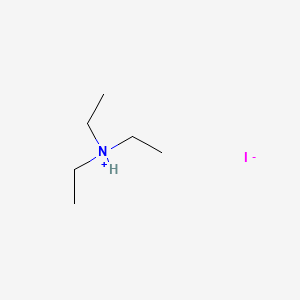

Triethylammonium iodide is a quaternary ammonium compound with the chemical formula C_6H_16NI . It is a colorless or yellowish crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethylammonium iodide can be synthesized by the reaction between triethylamine and ethyl iodide. The reaction is typically carried out in an organic solvent such as ethanol. The general reaction is as follows: [ \text{(C_2H_5)_3N + C_2H_5I → (C_2H_5)_3NH+I-} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and purification steps such as recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.

Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.

Major Products:

Substituted Ammonium Salts: Depending on the nucleophile used, the major products can include various substituted ammonium salts.

Chemistry:

Organic Synthesis: this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: It acts as a phase-transfer catalyst in organic reactions, improving reaction rates and yields.

Biology and Medicine:

Pharmacological Studies: It is used as a source of triethylammonium ions in pharmacological and physiological studies to understand ion channel functions and other biological processes.

Industry:

Electrochemical Applications: It is used in the electrochemical deposition of metal-organic frameworks and other materials.

Wirkmechanismus

The mechanism of action of triethylammonium iodide involves its role as a source of triethylammonium ions. These ions can interact with various molecular targets, including ion channels and enzymes. The compound can alter the distribution of electric charges and influence biological processes such as neuromuscular transmission.

Vergleich Mit ähnlichen Verbindungen

Tetraethylammonium Iodide: Similar in structure but with an additional ethyl group, making it a quaternary ammonium compound.

Trimethylammonium Iodide: Contains three methyl groups instead of ethyl groups, resulting in different chemical properties.

Uniqueness: Triethylammonium iodide is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective phase-transfer catalyst and a useful compound in various scientific applications.

Biologische Aktivität

Triethylammonium iodide (TEAI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores the biological activity of TEAI, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TEAI is represented by the chemical formula . It can be synthesized through the reaction of triethylamine with ethyl iodide. The resulting compound exhibits a distorted tetrahedral geometry around the nitrogen atom, with a significant role in various biological interactions due to its ionic nature.

Biological Activity Overview

TEAI has been studied for its antimicrobial, cytotoxic, and anticoagulant properties. The following sections detail these activities along with relevant findings from recent research.

Antimicrobial Activity

Numerous studies have indicated that TEAI possesses significant antimicrobial properties. For instance, a series of triethylammonium isatin hydrazones, which include TEAI derivatives, showed activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant strains. The effectiveness was comparable to norfloxacin, a well-known antibiotic .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Comparable to norfloxacin |

| Bacillus cereus | Comparable to norfloxacin |

Cytotoxicity and Hemocompatibility

Research has demonstrated that certain derivatives of TEAI exhibit low hemolytic and cytotoxic effects on Chang Liver cells, indicating a favorable safety profile for potential therapeutic applications. The low toxicity levels suggest that TEAI could be utilized in drug formulations without significant adverse effects on human cells .

Anticoagulant Properties

Case Studies

-

Antimicrobial Efficacy Against Phytopathogens :

A study highlighted the potential of TEAI derivatives in combating phytopathogenic bacteria and fungi. The findings suggested that these compounds could serve as natural alternatives to synthetic pesticides, offering a sustainable approach to agriculture . -

Proteomic Analysis Related to Iodinated Contrast Agents :

A clinical study investigated the effects of iodinated contrast media on thyroid function, revealing that iodide uptake could be significantly inhibited by compounds similar to TEAI. This research underscores the importance of understanding how iodide-containing compounds interact with biological systems .

The biological activities of TEAI can be attributed to several mechanisms:

- Membrane Disruption : As a quaternary ammonium compound, TEAI can integrate into lipid membranes, leading to increased permeability and eventual cell death in pathogenic microorganisms.

- Ion Exchange : The iodide ion may participate in biochemical processes within cells, influencing various metabolic pathways.

- Inhibition of Enzymatic Activity : TEAI may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, thereby exerting its antimicrobial effects.

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWVCDMEDQYCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4636-73-1 | |

| Record name | Ethanamine, N,N-diethyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4636-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.